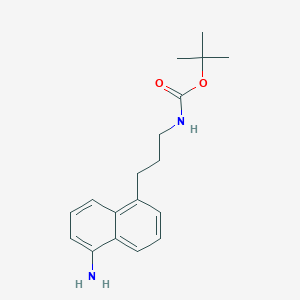

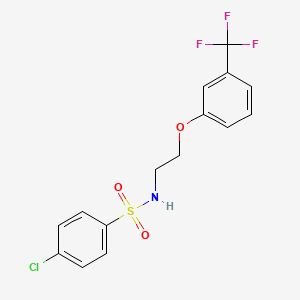

![molecular formula C11H12ClN3O2S B2588338 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide CAS No. 1396635-79-2](/img/structure/B2588338.png)

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide” is a derivative of benzothiazole . Benzothiazole and its derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For instance, the 1H NMR spectrum of a similar compound, N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, showed signals at 6.99–8.42 ppm (m, 12H, Ar–H); 9.26 ppm (s, 1H, N–H); 12.78 ppm (s, 1H, N–H) .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve various pathways . For instance, the reaction of N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride yielded the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point of a similar compound, N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, was found to be 196–198 °C .科学的研究の応用

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention for their anti-tubercular properties. Researchers have synthesized novel compounds based on this scaffold and evaluated their inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). These derivatives exhibit promising in vitro and in vivo activity against TB, making them potential candidates for new anti-TB drugs . The synthesis of these compounds involves various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation.

Antibacterial and Antifungal Activity

The compound’s structure suggests it may possess antibacterial and antifungal properties. Similar benzothiazole derivatives have demonstrated activity against bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae . Further exploration of its efficacy against specific pathogens is warranted.

Anticonvulsant Potential

While not directly studied for this compound, benzothiazole derivatives have been investigated for their anticonvulsant effects. Researchers have synthesized and evaluated related molecules for their ability to mitigate seizures. Although more research is needed, this field highlights the potential of benzothiazole-based compounds in neurological disorders .

Anti-Inflammatory and Analgesic Properties

Benzothiazole derivatives have been explored for their anti-inflammatory and analgesic activities. In particular, 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives of benzothiazole exhibited satisfactory yields and were pharmacologically evaluated. These compounds demonstrated anti-inflammatory effects, analgesia, and inhibition of lipid peroxidation .

Molecular Docking Studies

Researchers have also conducted molecular docking studies to understand the interaction of benzothiazole derivatives with specific protein targets. For instance, investigations against the target DprE1 (involved in mycobacterial cell wall biosynthesis) aim to identify potent inhibitors with enhanced anti-tubercular activity .

作用機序

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interact with essential proteins or enzymes in the bacterium to inhibit its growth.

Biochemical Pathways

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of Mycobacterium tuberculosis.

Result of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may cause cellular damage or death in the bacterium.

特性

IUPAC Name |

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-methoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O2S/c1-15(6-9(16)14-17-2)11-13-10-7(12)4-3-5-8(10)18-11/h3-5H,6H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOMEYVLEJWBND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NOC)C1=NC2=C(S1)C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2588256.png)

![(Z)-3-isobutyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2588267.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2588271.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2588273.png)

![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2588275.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2588277.png)